Ronomilast
Overview
Description
It has been primarily studied for its potential in treating obstructive pulmonary diseases such as chronic obstructive pulmonary disease and asthma . This compound is known for its ability to inhibit the enzyme phosphodiesterase 4, which plays a crucial role in the degradation of cyclic adenosine monophosphate, a molecule involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ronomilast involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a white to off-white powder, which is then formulated for various research applications .
Chemical Reactions Analysis
Types of Reactions
Ronomilast undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Ronomilast has a wide range of scientific research applications, including:
Mechanism of Action
Ronomilast exerts its effects by inhibiting the enzyme phosphodiesterase 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various cellular processes such as inflammation and immune response. The molecular targets of this compound include immune cells like neutrophils and macrophages, as well as structural cells like epithelial cells .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase 4 inhibitor used for treating chronic obstructive pulmonary disease and psoriasis.
Apremilast: A phosphodiesterase 4 inhibitor used for treating psoriatic arthritis and plaque psoriasis.
Uniqueness of Ronomilast
This compound is unique in its high selectivity for phosphodiesterase 4 and its remarkable pharmacokinetic profile. It has demonstrated high efficacy in inhibiting lipopolysaccharide-induced pulmonary neutrophilia, making it a promising candidate for treating inflammatory diseases .
Properties
CAS No. |
418794-42-0 |
---|---|
Molecular Formula |
C21H13Cl2FN4O2 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C21H13Cl2FN4O2/c22-16-8-25-9-17(23)18(16)27-21(30)19(29)15-11-28(20-14(15)2-1-7-26-20)10-12-3-5-13(24)6-4-12/h1-9,11H,10H2,(H,25,27,30) |
InChI Key |
JERXUPDBWDWFCF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F |
Appearance |
Solid powder |
Key on ui other cas no. |
418794-42-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ELB353; ELB-353; ELB 353; Elbimilast; Ronomilast. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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